2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid
Description
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-4-3-5-8(7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
OVVBGKLJDYEMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid derivatives in a Friedel-Crafts acylation reaction, where the 2,3-dimethylphenyl group is acylated with a difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield this compound derivatives with additional carboxylic acid or ketone functionalities .
Scientific Research Applications
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of the difluoroacetic acid moiety can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the core 2,2-difluoroacetic acid moiety but differ in phenyl ring substituents, enabling comparative analysis:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and fluoro (F) substituents increase acidity due to their electron-withdrawing nature, whereas methyl (CH₃) and methoxy (OCH₃) groups are electron-donating, reducing acidity. For example, the pKa of 2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid is expected to be lower (~1.5–2.5) compared to the target compound (~2.5–3.5) .
- Solubility : Methyl groups enhance hydrophobicity, reducing aqueous solubility relative to polar analogs like 2-(3,5-difluorophenyl)-2,2-difluoroacetic acid .
Commercial and Research Availability
- Structural Analogs : 2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid (CAS 56072-00-5) and 2-(3,5-difluorophenyl)-2,2-difluoroacetic acid (CAS 208259-48-7) are commercially available, with suppliers like American Elements and chem960.com .
- Novelty of Target Compound: The absence of the target compound’s CAS number in the evidence suggests it may be a novel research chemical.
Biological Activity
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C11H12F2O2
- Molecular Weight : 218.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. Its structure suggests potential interactions with biological targets, leading to diverse pharmacological effects.
Antiinflammatory Activity
Several studies have explored the anti-inflammatory properties of difluoroacetic acids. These compounds are known to inhibit pro-inflammatory cytokines and mediators. For instance:
- Mechanism : The compound may inhibit the NF-kB pathway, which is crucial in the inflammatory response. By modulating this pathway, it can reduce the expression of adhesion molecules and inflammatory mediators .
- Case Study : In a study involving animal models of inflammation, administration of difluoroacetic acid derivatives resulted in significant reductions in edema and inflammatory cell infiltration compared to controls .
Antimicrobial Properties
The antimicrobial activity of difluoroacetic acid derivatives has also been documented:
- Mechanism : The presence of fluorine atoms enhances lipophilicity and cellular uptake, which may contribute to increased antimicrobial efficacy.
- Research Findings : In vitro tests against various bacterial strains showed that these compounds possess significant antibacterial activity, particularly against Gram-positive bacteria .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in cancer cell lines:
- Findings : Studies indicate that this compound induces apoptosis in certain cancer cell lines through the activation of caspase pathways. The IC50 values for different cell lines suggest a promising therapeutic index for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that difluoroacetic acids can induce oxidative stress in target cells, leading to cell death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Difluoroacetic Acid | Simple acetic acid derivative with two fluorine atoms | Anticancer properties; hepatotoxicity observed |
| 2-Fluorophenylacetic Acid | Contains a fluorinated phenyl group | Moderate antimicrobial activity; less potent than difluorinated analogs |
| 3-(Trifluoromethyl)phenylacetic Acid | Trifluoromethyl group enhances lipophilicity | Noted for high cytotoxicity in tumor cells |
Q & A
Q. What are the key synthetic routes for 2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid?
Methodological Answer: Two primary approaches are derived from analogous compounds:
- Route 1 (Acid Precursor Method):
React 2,3-dimethylbenzaldehyde with difluoroacetic anhydride under alkaline conditions to form the intermediate acid .
Purify via recrystallization using solvents like acetone/water mixtures .
- Route 2 (Ester Hydrolysis):
Synthesize the ethyl ester derivative by esterifying the acid precursor with ethanol and an acid catalyst (e.g., HCl) .
Hydrolyze the ester using aqueous NaOH or KOH to yield the final acid .
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95% purity threshold) .
Q. How does the difluoro substitution influence the compound’s acidity and reactivity?
Methodological Answer:
- Acidity: The electron-withdrawing effect of the difluoromethyl group increases acidity (pKa ~1.5–2.5, estimated via computational methods like DFT). Compare with non-fluorinated analogs (pKa ~4.5–5.0) .
- Reactivity: The difluoro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., amidation, esterification). Use anhydrous conditions to avoid hydrolysis during reactions .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: ¹⁹F NMR to confirm fluorine environment (δ -100 to -110 ppm for CF₂) .
- IR: Detect carbonyl stretch (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- Purity Assessment:
- HPLC: Use a C18 column with UV detection (λ = 210 nm) and acetonitrile/water mobile phase .
- Melting Point: Compare with literature values (e.g., 87–90°C for analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Scenario: Overlapping signals in ¹H NMR due to aromatic protons from the 2,3-dimethylphenyl group.
- Solutions:
Use 2D NMR (COSY, HSQC) to assign coupling patterns and resolve ambiguities .
Employ high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₀H₁₀F₂O₂ requires m/z 216.0603) .
Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Step 1 (Aldol Condensation): Optimize molar ratios (e.g., 1:1.2 aldehyde to difluoroacetic anhydride) and reaction time (12–24 hrs) .
- Step 2 (Ester Hydrolysis): Use phase-transfer catalysis (e.g., TBAB) to enhance hydrolysis efficiency in biphasic systems .
- Yield Improvement Table:
| Step | Baseline Yield | Optimized Yield | Method Used |
|---|---|---|---|
| Acid Formation | 65% | 82% | TBAB catalyst |
| Hydrolysis | 70% | 88% | Microwave-assisted |
Q. How can derivatives of this compound be designed for enhanced bioactivity?
Methodological Answer:
- Rational Design:
Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate lipophilicity (logP) and target binding .
Replace the acetic acid moiety with bioisosteres (e.g., tetrazole) to improve metabolic stability .
- Screening Workflow:
Synthesize derivatives via parallel synthesis .
Test in vitro against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
